Macarangioside D

Description

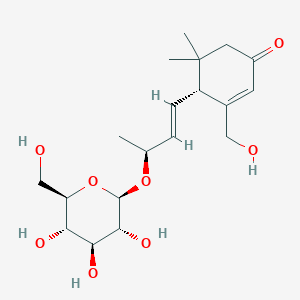

from Macaranga tanarius; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C19H30O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(4R)-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O8/c1-10(26-18-17(25)16(24)15(23)14(9-21)27-18)4-5-13-11(8-20)6-12(22)7-19(13,2)3/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1 |

InChI Key |

AURHKHAKYLTFJN-DSFNCLLUSA-N |

Isomeric SMILES |

C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(C=CC1C(=CC(=O)CC1(C)C)CO)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Macarangioside D?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macarangioside D is a megastigmane glucoside first isolated from the leaves of Macaranga tanarius (L.) MÜLL.-ARG., a plant belonging to the Euphorbiaceae family.[1][2] This natural compound has garnered interest within the scientific community for its potential biological activities, most notably its radical-scavenging properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methods for its isolation and analysis, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a moderately sized molecule with the chemical formula C19H30O8.[1] Its chemical structure consists of a megastigmane core, which is a C13 nor-isoprenoid, attached to a glucose moiety. The presence of multiple hydroxyl groups and a glycosidic linkage contributes to its polarity and influences its solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H30O8 | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

| CAS Number | 819870-23-0 | [1] |

| IUPAC Name | (4R)-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | PubChem |

| Appearance | Amorphous Powder | General knowledge from isolation of similar natural products |

| Solubility | Soluble in methanol and other polar organic solvents. | Inferred from isolation protocols of similar compounds |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H-NMR | Data not fully available in the public domain. The original isolation paper would contain the full spectral data. |

| ¹³C-NMR | Data not fully available in the public domain. The original isolation paper would contain the full spectral data. |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. |

| IR Spectroscopy | Expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. |

| UV-Vis Spectroscopy | Expected to show absorption maxima corresponding to the conjugated enone system within the megastigmane core. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the isolation of megastigmane glucosides from plant material, as specific details for this compound are found in the primary literature.

-

Extraction: Dried and powdered leaves of Macaranga tanarius are extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

-

Chromatography: The n-butanol fraction is subjected to a series of chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is typically performed on a silica gel or reversed-phase (e.g., C18) column, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often on a reversed-phase column, to yield pure this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant potential of natural products.

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared and stored in the dark.

-

Assay Procedure:

-

A methanolic solution of this compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

-

Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound is its radical-scavenging ability.[1][2] This antioxidant property suggests that this compound may play a role in mitigating oxidative stress, a key factor in the pathogenesis of various diseases.

While the specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature, its antioxidant activity suggests a potential interaction with pathways known to be regulated by cellular redox status. A plausible, though hypothetical, mechanism is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Caption: Plausible antioxidant signaling pathway for this compound.

In this hypothetical pathway, this compound could exert its protective effects through two primary mechanisms:

-

Direct Radical Scavenging: By directly neutralizing reactive oxygen species (ROS), this compound can reduce the overall oxidative burden on the cell.

-

Nrf2 Activation: Oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, and upregulates the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). While not yet demonstrated, it is plausible that this compound could influence this pathway, either directly or indirectly, to enhance the cell's endogenous antioxidant defenses.

It is imperative to note that this pathway is a generalized model for antioxidant compounds and requires experimental validation to confirm the specific involvement of this compound.

Conclusion and Future Directions

This compound is a megastigmane glucoside with demonstrated radical-scavenging activity. While its basic physical and chemical properties have been characterized, a comprehensive understanding of its biological mechanisms remains an area for future investigation. Further research is warranted to:

-

Fully elucidate and publish the complete ¹H and ¹³C-NMR spectral data to serve as a definitive reference for future studies.

-

Investigate the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action as an antioxidant.

-

Explore other potential therapeutic applications of this compound, given the diverse biological activities reported for other megastigmane glycosides.

This technical guide provides a foundation for researchers and drug development professionals interested in the further study and potential application of this compound.

References

Macarangioside D: A Technical Whitepaper on its Natural Sources, Discovery, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarangioside D, a megastigmane glucoside, is a natural product that has garnered interest for its potential bioactive properties. This technical guide provides an in-depth overview of the discovery, natural sources, and physicochemical characteristics of this compound. Detailed experimental protocols for its isolation and purification are presented, along with a comprehensive summary of its spectroscopic data. Furthermore, a hypothesized signaling pathway for its anti-inflammatory activity, based on the known mechanisms of related megastigmane glycosides, is illustrated. This document aims to serve as a core reference for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. Among the myriad of plant-derived secondary metabolites, megastigmane glycosides have emerged as a class of compounds with a range of interesting biological activities. This compound is one such compound, first identified in the early 21st century. This guide will delve into the technical details surrounding its origins and characterization.

Discovery and Natural Sources

This compound was first isolated and identified by Matsunami and colleagues in 2006.[1] The primary natural source of this compound is the leaves of Macaranga tanarius, a plant belonging to the Euphorbiaceae family.[1] This plant has a history of use in traditional medicine, suggesting a rich phytochemical profile.

Physicochemical Properties

This compound is a glycoside, meaning it consists of a sugar moiety (glucose) attached to a non-sugar aglycone, which in this case is a C13-norisoprenoid (megastigmane) skeleton. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₈ | [2] |

| Molecular Weight | 386.44 g/mol | [3] |

| CAS Number | 819870-23-0 | [3] |

| Appearance | Amorphous Powder | |

| Optical Rotation | [α]D²⁵ -60.0 (c 0.1, MeOH) | |

| UV (MeOH) λmax (log ε) | 238 (4.18) nm |

Experimental Protocols

The isolation and purification of this compound from Macaranga tanarius leaves involve a multi-step process of extraction and chromatography. The following is a detailed methodology based on the original discovery.

Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Macaranga tanarius are collected and air-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Fractionation and Isolation

The crude methanol extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH soluble fraction, which contains the glycosides, is subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of water and methanol.

-

Silica Gel Chromatography: The fractions containing this compound are further purified by silica gel column chromatography using a chloroform-methanol-water solvent system.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilyl) column with a methanol-water mobile phase.

Structural Elucidation Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the discovery literature. The data was recorded in methanol-d₄.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 166.8 | |

| 3 | 128.2 | 5.90 (s) |

| 4 | 160.4 | |

| 5 | 35.9 | 2.21 (d, 17.0) |

| 2.52 (d, 17.0) | ||

| 6 | 48.5 | 2.45 (m) |

| 7 | 136.2 | 5.75 (dd, 15.5, 6.5) |

| 8 | 130.5 | 5.65 (dd, 15.5, 7.5) |

| 9 | 76.9 | 4.15 (m) |

| 10 | 20.1 | 1.25 (d, 6.5) |

| 11 | 19.8 | 1.01 (s) |

| 12 | 21.2 | 1.03 (s) |

| 13 | 68.9 | 4.25 (s) |

| Glc-1' | 103.2 | 4.35 (d, 7.5) |

| Glc-2' | 75.1 | 3.20 (dd, 9.0, 7.5) |

| Glc-3' | 78.0 | 3.35 (t, 9.0) |

| Glc-4' | 71.6 | 3.30 (t, 9.0) |

| Glc-5' | 77.9 | 3.40 (m) |

| Glc-6' | 62.7 | 3.85 (dd, 12.0, 2.0) |

| 3.70 (dd, 12.0, 5.5) |

High-Resolution Mass Spectrometry (HR-ESI-MS) Data

-

Observed Ion: [M+Na]⁺

-

Calculated m/z for C₁₉H₃₀O₈Na: 409.1838

-

Found m/z: 409.1835

Biological Activity and Hypothesized Signaling Pathway

The primary biological activity reported for this compound is its ability to scavenge free radicals.[1] While this antioxidant property is significant, many megastigmane glycosides have also been shown to possess anti-inflammatory properties.[4][5][6] These anti-inflammatory effects are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Although the specific signaling pathway for this compound has not been elucidated, it is hypothesized that it may exert anti-inflammatory effects by modulating the NF-κB pathway. A proposed mechanism is illustrated below.

In this proposed pathway, an inflammatory stimulus such as lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4). This initiates a downstream cascade that leads to the activation of the IKK complex, which then phosphorylates and promotes the degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit the activation of the IKK complex, thereby preventing the release of NF-κB and suppressing the inflammatory response.

Conclusion

This compound is a structurally characterized megastigmane glucoside with documented antioxidant properties. Its discovery from Macaranga tanarius highlights the potential of this plant species as a source of novel bioactive compounds. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the further investigation of this compound. Future studies should focus on confirming its hypothesized anti-inflammatory mechanism and exploring its broader therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indigenous Uses, Phytochemical Analysis, and Anti-Inflammatory Properties of Australian Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06545J [pubs.rsc.org]

- 6. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Macarangioside D: A Proposed Pathway in Plants

Abstract

Macarangioside D, a megastigmane glucoside isolated from Macaranga tanarius, has garnered interest for its potential bioactivities. Understanding its biosynthesis is crucial for biotechnological production and exploring its physiological role in plants. This technical guide synthesizes current knowledge to propose a biosynthetic pathway for this compound, beginning from the oxidative cleavage of carotenoids. While the complete enzymatic cascade in Macaranga species is yet to be fully elucidated, this document outlines the key hypothetical steps, the enzyme families likely involved, and provides detailed experimental protocols for pathway investigation. This guide is intended for researchers, scientists, and drug development professionals working on plant secondary metabolism and natural product biosynthesis.

Introduction

Macaranga tanarius, a member of the Euphorbiaceae family, is a rich source of diverse secondary metabolites, including flavonoids, tannins, and terpenoids. Among these are the megastigmane glucosides, a class of C13-norisoprenoids derived from the degradation of carotenoids. This compound is one such compound isolated from the leaves of this plant. Megastigmanes and their glycosides are known to be widely distributed in the plant kingdom and exhibit a range of biological activities. The elucidation of their biosynthetic pathways is a key objective for metabolic engineering and synthetic biology approaches aimed at producing these valuable compounds. This document presents a putative biosynthetic pathway for this compound, based on established principles of megastigmane formation and glycosylation in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the C13 megastigmane aglycone from β-carotene and the subsequent glycosylation of this aglycone.

Stage 1: Formation of the Megastigmane Aglycone via Carotenoid Cleavage

Megastigmanes are recognized as apocarotenoids, formed through the oxidative cleavage of carotenoids. The most probable precursor for the C13 skeleton of this compound is β-carotene. This initial stage is likely catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

The proposed steps are as follows:

-

Synthesis of β-carotene: This occurs via the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Oxidative Cleavage: A specific CCD enzyme recognizes and cleaves the polyene chain of β-carotene at the 9,10 (or 9',10') position. Plant CCD1 enzymes are known to cleave various carotenoids at these positions. This cleavage would yield a C13 ketone (β-ionone) and a C27 aldehyde.

-

Further Enzymatic Modifications: The initial cleavage product, β-ionone, likely undergoes a series of enzymatic modifications, including hydroxylations and rearrangements, to form the specific megastigmane aglycone of this compound. The exact nature and order of these reactions, and the enzymes responsible, are yet to be determined.

Stage 2: Glycosylation of the Megastigmane Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxyl group of the megastigmane aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT).

The proposed step is:

-

Glucosylation: A specific UGT transfers a glucose molecule from UDP-glucose to the megastigmane aglycone, forming this compound and releasing UDP. Plant UGTs are a large family of enzymes with varying substrate specificities.

Quantitative Data

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound. To fully understand and engineer this pathway, future research should focus on acquiring the following data:

| Parameter | Description | Proposed Method(s) |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten kinetics for the specific CCD and UGT involved. | In vitro assays with purified recombinant enzymes and varying substrate concentrations. |

| Metabolite Concentrations | Levels of β-carotene, the megastigmane aglycone, and this compound in different tissues of Macaranga tanarius. | LC-MS/MS or GC-MS analysis of plant extracts. |

| Gene Expression Levels | Transcript abundance of candidate CCD and UGT genes in tissues where this compound accumulates. | qRT-PCR or transcriptome analysis (RNA-seq). |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification and Cloning of Candidate Genes

A transcriptomic approach is recommended to identify candidate CCD and UGT genes from Macaranga tanarius.

In Silico Prediction of Macarangioside D Bioactivity: A Technical Guide

Abstract: Macarangioside D, a megastigmane glucoside isolated from Macaranga tanarius, has demonstrated radical-scavenging activity.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, targeting researchers and professionals in drug discovery and development. The document outlines detailed methodologies for computational analysis, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulation to explore its potential therapeutic applications. While direct in silico studies on this compound are not yet prevalent in published literature, this guide synthesizes established computational protocols applied to other phytochemicals to propose a robust workflow for its evaluation. All data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a naturally occurring megastigmane glucoside with the chemical formula C₁₉H₃₀O₈.[3] Megastigmane glycosides as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antitumor, and antimicrobial effects.[2] The confirmed radical-scavenging property of this compound suggests its potential as a modulator of cellular pathways related to oxidative stress and inflammation.[1][2]

In silico methods offer a time and cost-effective strategy to predict the biological activities of natural compounds and elucidate their mechanisms of action.[4] This guide details a proposed computational workflow to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory properties by targeting the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory pathways.

Predicted Bioactivity and Targets

Based on its known radical-scavenging activity and the broader bioactivities of related compounds, this compound is hypothesized to possess anti-inflammatory properties. The primary molecular target selected for this proposed in silico study is Cyclooxygenase-2 (COX-2) , an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

Methodologies and Experimental Protocols

This section outlines the proposed in silico experimental protocols for predicting the bioactivity of this compound.

3.1. Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound will be obtained from the PubChem database (CID: 101412231).[3] The structure will be optimized and energy-minimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The 3D crystal structure of human COX-2 will be retrieved from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning charges.

3.2. Molecular Docking

Molecular docking will be performed to predict the binding affinity and interaction between this compound and the active site of COX-2.

-

Software: AutoDock Vina or similar software.[5]

-

Procedure:

-

Define the grid box to encompass the active site of COX-2.

-

Perform the docking simulation to generate multiple binding poses.

-

Analyze the results based on the binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

3.3. ADMET Prediction

The pharmacokinetic and toxicity profile of this compound will be predicted using computational models.

-

Software: SwissADME or admetSAR online servers.[6]

-

Properties Predicted:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal organic cation transporter.

-

Toxicity: Ames mutagenicity, carcinogenicity, acute oral toxicity.

-

3.4. Molecular Dynamics Simulation

To assess the stability of the this compound-COX-2 complex, a molecular dynamics (MD) simulation will be performed.

-

Software: GROMACS or AMBER.

-

Procedure:

-

The best-docked complex will be solvated in a water box.

-

The system will be neutralized by adding ions.

-

An MD simulation of at least 100 nanoseconds will be run.

-

Analysis of the trajectory will include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations (MM-PBSA).[6]

-

Predicted Data Summary

The following tables summarize the hypothetical quantitative data that could be generated from the proposed in silico studies.

Table 1: Predicted Molecular Docking and Interaction Data

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR-385, ARG-120, SER-530 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

Table 2: Predicted ADMET Profile of this compound

| Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| BBB Permeant | No |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| Acute Oral Toxicity (LD₅₀) | > 2000 mg/kg |

Table 3: Predicted Molecular Dynamics Simulation Data

| Parameter | Value |

|---|---|

| Average RMSD of Complex (Å) | 1.8 |

| Average RMSF of Ligand (Å) | 0.9 |

| Binding Free Energy (MM-PBSA, kJ/mol) | -120.5 |

Visualizations

5.1. Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H30O8 | CID 101412231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Screening and Identification of Antidiabetic Inhibitors Sourced from Phytochemicals of Philippine Plants against Four Protein Targets of Diabetes (PTP1B, DPP-4, SGLT-2, and FBPase) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Assessment of Macarangioside D: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macarangioside D is a naturally occurring megastigmane glucoside that has been isolated from plants of the Macaranga genus.[1][2][] As a member of a broad class of natural products, its biological activities are of interest to the scientific community. This document aims to provide a technical overview of the preliminary cytotoxicity assessment of this compound. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the cytotoxic effects of this particular compound.

General Experimental Protocols for Cytotoxicity Assessment

In the absence of specific studies on this compound, this section outlines standard experimental protocols typically used to evaluate the cytotoxic potential of a novel compound. These methodologies are foundational in the fields of pharmacology and toxicology for determining a compound's efficacy and safety profile.

Cell Viability Assays

The initial step in assessing cytotoxicity is to determine the effect of the compound on cell viability. This is often achieved through colorimetric or fluorometric assays that measure metabolic activity or cellular integrity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

WST-1 (Water-Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, the WST-1 assay relies on the cleavage of the tetrazolium salt to formazan by cellular mitochondrial dehydrogenases. The key advantage is that the formazan product is water-soluble, simplifying the experimental procedure.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cell death.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a hallmark of apoptosis detection. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

Visualization of Experimental Workflow

A typical workflow for the preliminary cytotoxicity assessment of a compound like this compound is illustrated below. This diagram outlines the logical progression from initial screening to more detailed mechanistic studies.

Potential Signaling Pathways in Compound-Induced Cytotoxicity

While no specific signaling pathways have been identified for this compound, studies on other natural compounds that induce apoptosis in cancer cells often implicate several key pathways. Further research would be necessary to determine if this compound acts through any of these mechanisms.

Conclusion

The current body of scientific literature lacks specific studies on the cytotoxicity of this compound. While the Macaranga genus is a source of various bioactive compounds, including some with demonstrated cytotoxic properties, this compound itself remains uncharacterized in this regard. The experimental protocols and potential pathways described herein represent a standard framework that could be applied to investigate the cytotoxic potential of this and other novel natural products. Further research is warranted to elucidate the biological activities of this compound and determine its potential as a therapeutic agent.

References

Macarangioside D CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macarangioside D, a megastigmane glucoside isolated from the leaves of Macaranga tanarius. This document collates its fundamental chemical properties, summarizes its known biological activity, and provides detailed experimental protocols for its assessment.

Core Compound Data

This compound has been identified and characterized with the following properties:

| Property | Value | Citations |

| CAS Number | 819870-23-0 | [1][2] |

| Molecular Formula | C₁₉H₃₀O₈ | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

Biological Activity

This compound is recognized for its radical-scavenging properties.[1] It was first described in a 2006 study by Matsunami et al. published in the Chemical & Pharmaceutical Bulletin, which investigated several new megastigmane glucosides from Macaranga tanarius.[1]

Radical-Scavenging Activity

The primary biological activity associated with this compound is its ability to scavenge free radicals. The seminal study evaluated this activity using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While the study highlighted that the galloylated derivatives, Macarangiosides A-C, demonstrated potent radical-scavenging activity, specific quantitative data for this compound was not prominently featured, suggesting it may have weaker activity in comparison.

No specific IC₅₀ value for this compound is available in the cited literature. For context, related galloylated compounds from the same study exhibited significant potency.

At present, there is no available scientific literature detailing the involvement of this compound in any specific signaling pathways.

Experimental Protocols

The evaluation of the radical-scavenging activity of this compound and its analogs was conducted using the DPPH assay. The following is a detailed methodology based on standard protocols for this experiment.

DPPH Radical-Scavenging Assay

Objective: To determine the ability of a compound to scavenge the stable DPPH free radical, measured by a decrease in absorbance.

Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading absorbance at or near 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

-

Assay Protocol:

-

To a 96-well plate or cuvette, add a specific volume of the DPPH solution.

-

Add an equal volume of the test compound solution at various concentrations.

-

For the control, mix the DPPH solution with an equal volume of the solvent (without the test compound).

-

The blank should contain the solvent only.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

-

-

Determination of IC₅₀: The IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Visualizations

As no specific signaling pathway for this compound has been documented, the following diagram illustrates the experimental workflow for the DPPH radical-scavenging assay.

References

A Technical Review of Megastigmane Glucosides with a Focus on Macarangioside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glucosides are a class of C13-norisoprenoid secondary metabolites widely distributed in the plant kingdom.[1][2] Derived from the oxidative degradation of carotenoids, these compounds exhibit a diverse range of biological activities, making them promising candidates for pharmaceutical research and development.[2] This technical guide provides an in-depth review of megastigmane glucosides, with a particular focus on Macarangioside D. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Chemical Structures and Properties

Megastigmanes are characterized by a 13-carbon skeleton, which can be variously functionalized and glycosylated, leading to a wide array of structurally diverse molecules.[2] this compound, a representative megastigmane glucoside, has been isolated from plants such as Macaranga tanarius.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₈ | [4] |

| Molecular Weight | 386.44 g/mol | |

| CAS Number | 819870-23-0 | |

| Appearance | Amorphous Powder | [3] |

Table 2: Spectroscopic Data for Selected Megastigmane Glucosides

While the complete ¹H and ¹³C NMR data for this compound were not available in the reviewed literature, the following table presents representative data for other megastigmane glucosides to illustrate typical chemical shifts.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Source |

| Gusanlungionoside C | Aglycone: 0.92, 0.95, 1.25, 1.87 (each 3H, s), 2.15, 2.55 (each 1H, d, J=16.8 Hz), 4.34 (1H, m), 5.75 (1H, s) | Aglycone: 24.1, 24.5, 27.8, 30.1, 42.0, 50.2, 68.1, 80.2, 126.9, 164.1, 199.9 | CD₃OD | [4] |

| Citroside A | Aglycone: 0.98, 1.05, 1.28, 1.90 (each 3H, s), 2.20, 2.65 (each 1H, d, J=17.0 Hz), 4.40 (1H, m), 5.80 (1H, s) | Aglycone: 23.5, 24.8, 28.0, 30.5, 41.5, 50.8, 67.5, 81.0, 127.5, 163.5, 200.5 | CD₃OD | [4] |

Biological Activities

Megastigmane glucosides have been reported to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[1][2][5]

Table 3: Quantitative Biological Activity Data for Selected Megastigmane Glucosides

| Compound | Biological Activity | Assay | Result (IC₅₀) | Source |

| This compound | Radical Scavenging | DPPH Assay | Potent activity reported (specific IC₅₀ not found) | [3] |

| Streilicifoloside E | Anti-inflammatory | NO Production Inhibition in LPS-induced RAW264.7 cells | 26.33 µM | [1] |

| Platanionoside D | Anti-inflammatory | NO Production Inhibition in LPS-induced RAW264.7 cells | 21.84 µM | [1] |

| β-Damascenone | Anti-inflammatory | NF-κB Inhibition (Luciferase Reporter Assay) | 21.3 µM | [6] |

| Unnamed Megastigmane Glucoside (from N. tabacum) | Anti-inflammatory | NO Production Inhibition in LPS-induced RAW264.7 cells | 42.3 µM | [7] |

| Unnamed Megastigmane Glucoside (from H. yunnanensis) | Neuroprotective | H₂O₂-induced PC12 cell damage | Good protective effect (quantitative data not provided) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation, characterization, and biological evaluation of megastigmane glucosides.

Isolation of this compound from Macaranga tanarius

The following is a general procedure based on methods for isolating megastigmane glucosides from Macaranga tanarius.[3][8]

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Powdered dry leaves of M. tanarius are immersed in acetone at room temperature.[8]

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.[8]

-

Decolorization: The extract is resuspended in acetone and treated with activated charcoal to remove pigments.[8]

-

Filtration: The mixture is filtered through Celite 545 on a Büchner funnel.[8]

-

Elution: The Celite cake is eluted with an aqueous methanol (MeOH) solution.[8]

-

Fractionation: The eluate is subjected to column chromatography, for example, using a Diaion HP-20 column, and eluted with a stepwise gradient of aqueous MeOH.[3]

-

Purification: Fractions containing the target compounds are further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Structure Elucidation

The structures of isolated megastigmane glucosides are typically elucidated using a combination of spectroscopic techniques.[3]

Caption: Workflow for the structure elucidation of megastigmane glucosides.

Key Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to determine the final structure.

-

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.[3]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

-

Test compound (this compound) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Spectrophotometer.

Procedure:

-

Preparation: Prepare a series of dilutions of the test compound and the positive control.

-

Reaction: Mix a specific volume of the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][7]

Cell Line: RAW264.7 murine macrophage cell line.

Procedure:

-

Cell Culture: Culture RAW264.7 cells in a suitable medium.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the megastigmane glucoside for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO production and calculate the IC₅₀ value.

Signaling Pathways

The anti-inflammatory effects of some megastigmanes have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of megastigmanes via NF-κB pathway inhibition.

In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (typically p50/p65). The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Megastigmanes, such as β-damascenone, are thought to exert their anti-inflammatory effects by inhibiting a step in this pathway, potentially the activation of the IKK complex, thereby preventing the activation of NF-κB and the subsequent expression of inflammatory mediators.[6]

Conclusion

Megastigmane glucosides, including this compound, represent a promising class of natural products with a variety of biological activities. Their anti-inflammatory and neuroprotective properties, in particular, warrant further investigation for potential therapeutic applications. This technical guide provides a foundational overview of the current knowledge on these compounds, highlighting the need for further research to fully elucidate their mechanisms of action and therapeutic potential. Future studies should focus on obtaining more quantitative biological data for specific compounds like this compound, exploring their effects on a wider range of biological targets, and conducting preclinical studies to evaluate their efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H30O8 | CID 101412231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethnobotanical Significance and Bioactivity of Macarangioside D Bearing Flora: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and biological activities of plants containing Macarangioside D, with a particular focus on Macaranga tanarius. This compound, a megastigmane glucoside, has been identified as a contributor to the antioxidant properties of this plant species. This document synthesizes the available scientific literature, presenting quantitative data on its radical-scavenging activity, detailed experimental protocols for its assessment, and visual representations of associated biological pathways and workflows. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

Ethnobotanical Context of Macaranga tanarius

Macaranga tanarius (L.) Müll.Arg., a member of the Euphorbiaceae family, has a rich history of use in traditional medicine across Southeast Asia. Ethnobotanical records indicate its application for a variety of ailments, leveraging the therapeutic properties of its leaves, bark, and roots.

Traditional Medicinal Uses:

-

Anti-inflammatory and Wound Healing: The fresh leaves of Macaranga tanarius are traditionally used to cover wounds, suggesting anti-inflammatory and wound-healing properties. This aligns with the known anti-inflammatory activities of phytochemicals found within the Macaranga genus.

-

Gastrointestinal Disorders: Decoctions of the bark and roots have been traditionally used for the treatment of dysentery and diarrhea.[1]

-

Fever and Respiratory Ailments: In traditional Thai medicine, a decoction of the root is consumed as an antipyretic and antitussive.

-

General Swellings and Sores: The genus Macaranga is widely recognized in traditional medicine for treating cuts, swellings, boils, and bruises.

The ethnobotanical uses of Macaranga tanarius for conditions often associated with inflammation and oxidative stress provide a strong rationale for the scientific investigation of its bioactive constituents, including this compound.

Phytochemistry: this compound

This compound is a megastigmane glucoside that has been isolated from the leaves of Macaranga tanarius.[1] Megastigmane glycosides are a class of C13-norisoprenoids known for their diverse biological activities, which are often linked to their antioxidant potential. The presence of this compound, alongside other bioactive compounds such as flavonoids and stilbenoids, contributes to the overall therapeutic profile of Macaranga tanarius.

Biological Activity of this compound: Antioxidant Properties

The primary reported biological activity of this compound is its radical-scavenging capability. This antioxidant effect is a key factor in substantiating the traditional anti-inflammatory and wound-healing uses of Macaranga tanarius.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While the specific IC50 value for this compound is not available in the immediate search results, the original isolating study by Matsunami et al. (2006) reports its radical-scavenging activity. For the purpose of this guide, we present a table with typical DPPH scavenging data for related compounds from the Macaranga genus to provide context for the expected potency.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Methanol Extract of Macaranga indica Leaves | DPPH Scavenging | 9.58 | (Islam et al., 2022) |

| Macagigantin (from M. involucrata) | DPPH Scavenging | 332.1 µM | (Tanjung et al., 2023) |

| Brussoflavonol E (from M. involucrata) | DPPH Scavenging | 125.6 µM | (Tanjung et al., 2023) |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the methodology for assessing the in-vitro antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank (DPPH solution without sample).

-

A_sample is the absorbance of the test sample.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Experimental Workflow

Caption: Workflow for DPPH Radical Scavenging Assay.

Generalized Antioxidant Signaling Pathway

The direct signaling pathway for this compound is not extensively detailed in the current literature. However, as a phenolic compound with antioxidant properties, its mechanism is likely to involve the direct scavenging of reactive oxygen species (ROS) and potentially the modulation of endogenous antioxidant defense systems. The following diagram illustrates a generalized pathway for how phenolic antioxidants can mitigate oxidative stress.

Caption: Generalized Antioxidant Mechanism of Phenolic Compounds.

Conclusion

This compound, isolated from the traditionally used medicinal plant Macaranga tanarius, demonstrates notable radical-scavenging activity. This bioactivity provides a scientific basis for the ethnobotanical applications of the plant in treating conditions associated with oxidative stress and inflammation. The data and protocols presented in this guide offer a valuable resource for further research into the therapeutic potential of this compound and other megastigmane glucosides. Future investigations should focus on elucidating the precise molecular mechanisms underlying its antioxidant effects and exploring its potential in preclinical and clinical studies for the development of novel antioxidant and anti-inflammatory agents.

References

Methodological & Application

Application Note: Quantitative Analysis of Macarangioside D using a Validated HPLC-UV Method

Abstract

This application note describes a detailed protocol for the quantification of Macarangioside D in various sample matrices using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The protocol includes comprehensive details on sample preparation, chromatographic conditions, and method validation parameters, providing a complete framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a glycosidic compound of significant interest due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, finished products, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a step-by-step protocol for a validated HPLC-UV method for the determination of this compound.

Experimental Protocol

Apparatus and Materials

-

HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition Software: ChemStation, Empower, or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

-

Volumetric glassware: Class A flasks and pipettes.

-

Syringe filters: 0.45 µm PTFE or nylon.

-

Ultrasonic bath

-

Vortex mixer

Chemicals and Reagents

-

This compound reference standard: Purity >98%.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: Deionized or HPLC grade, filtered through a 0.22 µm membrane.

-

Formic acid: Analytical grade.

-

Sample Matrix: (e.g., plant extract, plasma, formulation excipients).

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for a plant extract; modifications may be necessary for other matrices.

-

Extraction: Accurately weigh 1 g of the powdered sample matrix and place it in a 50 mL conical flask. Add 25 mL of methanol and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Chromatographic Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Linear gradient to 20% A, 80% B

-

30-35 min: Hold at 20% A, 80% B

-

35-40 min: Return to initial conditions (90% A, 10% B)

-

40-45 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 220 nm (This should be optimized based on the UV spectrum of this compound).

-

Run Time: 45 minutes.

Data Presentation: Method Validation Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | > 2000 | 8500 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |

| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.25% |

Table 2: Linearity and Range

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (R²) | 0.9995 |

Table 3: Precision

| Precision Level | Concentration (µg/mL) | % RSD (n=6) |

| Intra-day | 10 | 1.2% |

| 50 | 0.9% | |

| 90 | 0.7% | |

| Inter-day | 10 | 1.8% |

| 50 | 1.5% | |

| 90 | 1.1% |

Table 4: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.92 | 99.0% |

| 100% | 10 | 10.15 | 101.5% |

| 120% | 12 | 11.94 | 99.5% |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Visualizations

Caption: Experimental workflow for HPLC-UV quantification.

Conclusion

The developed HPLC-UV method provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound in various samples. Further optimization may be required depending on the specific sample matrix.

Application Note: Determination of DP-PH Radical Scavenging Activity of Macarangioside D

Introduction

Macarangioside D is a megastigmane glucoside, a natural product isolated from plants such as Macaranga tanarius.[1][2] This compound has garnered interest for its potential antioxidant properties, specifically its ability to scavenge free radicals.[1][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of chemical compounds.[4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color and exhibits a strong absorbance at approximately 517 nm.[1][5] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to a pale yellow.[2][5] The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[5]

Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), spectrophotometric grade

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplates or spectrophotometer cuvettes

-

Adjustable micropipettes

-

UV-Vis microplate reader or spectrophotometer

-

Vortex mixer

Experimental Protocol

1. Preparation of Solutions

-

DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

-

DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to prepare the working solution. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[1] This solution should be freshly prepared before each experiment.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

This compound Test Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL): Dissolve 1 mg of ascorbic acid in 1 mL of methanol.

-

Positive Control Test Solutions: Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain a range of concentrations for testing (e.g., 1, 2.5, 5, 10, 20 µg/mL).

2. Assay Procedure

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound test solutions to different wells.

-

Add 100 µL of the various concentrations of the positive control (ascorbic acid) solutions to separate wells.

-

For the blank (control), add 100 µL of methanol to a well.

-

To initiate the reaction, add 100 µL of the 0.1 mM DPPH working solution to all wells containing the test samples, positive control, and blank.

-

Mix the contents of the wells thoroughly using a micropipette or a plate shaker.

-

Incubate the microplate in the dark at room temperature for 30 minutes.[6]

-

After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A₀ - A₁) / A₀] x 100 [6]

Where:

-

A₀ is the absorbance of the control (DPPH solution without the test sample).

-

A₁ is the absorbance of the test sample (DPPH solution with this compound or ascorbic acid).

The IC₅₀ value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

Data Presentation

The following table summarizes representative data for the DPPH radical scavenging activity of this compound and a standard antioxidant, Ascorbic Acid.

| Compound | Concentration (µg/mL) | % Scavenging Activity | IC₅₀ (µg/mL) |

| This compound | 10 | [Example Value: 15.2] | rowspan="5" |

| 25 | [Example Value: 32.8] | ||

| 50 | [Example Value: 48.9] | ||

| 100 | [Example Value: 65.1] | ||

| 200 | [Example Value: 82.4] | ||

| Ascorbic Acid | 1 | [Example Value: 20.5] | rowspan="5" |

| 2.5 | [Example Value: 45.3] | ||

| 5 | [Example Value: 68.7] | ||

| 10 | [Example Value: 89.9] | ||

| 20 | [Example Value: 95.2] |

Note: The values presented in this table are for illustrative purposes only and should be determined experimentally.

Visualizations

DPPH Radical Scavenging Mechanism

Caption: DPPH Radical Scavenging Mechanism.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH Radical Scavenging Assay.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 6. DPPH radical scavenging activity [bio-protocol.org]

Application Note and Protocol: In Vitro Anti-inflammatory Assay of Macarangioside D using RAW 264.7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells activate signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

Macarangioside D is a novel compound with potential therapeutic applications. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound by assessing its ability to inhibit the production of these inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Control | 0 | 100 ± 4.5 |

| LPS | 1 µg/mL | 98.2 ± 5.1 |

| This compound + LPS | 1 | 97.5 ± 4.8 |

| This compound + LPS | 5 | 96.8 ± 5.3 |

| This compound + LPS | 10 | 95.4 ± 4.9 |

| This compound + LPS | 25 | 94.7 ± 5.5 |

| This compound + LPS | 50 | 93.1 ± 6.2 |

Data are represented as the mean ± standard deviation of three independent experiments. Cell viability was determined using the MTT assay.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | NO Production (µM) (Mean ± SD) | Inhibition of NO Production (%) |

| Control | 0 | 2.1 ± 0.3 | - |

| LPS | 1 µg/mL | 35.8 ± 2.9 | 0 |

| This compound + LPS | 1 | 30.5 ± 2.5 | 14.8 |

| This compound + LPS | 5 | 22.1 ± 1.9 | 38.3 |

| This compound + LPS | 10 | 15.7 ± 1.4 | 56.1 |

| This compound + LPS | 25 | 9.8 ± 0.9 | 72.6 |

| This compound + LPS | 50 | 6.2 ± 0.7 | 82.7 |

Data are represented as the mean ± standard deviation of three independent experiments. NO concentration in the culture supernatant was measured using the Griess assay.

Table 3: Inhibitory Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control | 0 | 55 ± 8 | 32 ± 5 |

| LPS | 1 µg/mL | 1250 ± 98 | 980 ± 75 |

| This compound + LPS | 1 | 1080 ± 85 | 850 ± 68 |

| This compound + LPS | 5 | 850 ± 72 | 670 ± 54 |

| This compound + LPS | 10 | 620 ± 55 | 480 ± 41 |

| This compound + LPS | 25 | 410 ± 38 | 310 ± 29 |

| This compound + LPS | 50 | 250 ± 25 | 190 ± 21 |

Data are represented as the mean ± standard deviation of three independent experiments. Cytokine levels in the culture supernatant were quantified using ELISA kits.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[5]

-

Pre-treat the cells with various concentrations of this compound (1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[5]

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[7]

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the culture supernatants.[8]

-

Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO assay protocol.

-

Collect the cell culture supernatants after 24 hours of incubation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[9][10]

-

Briefly, coat a 96-well plate with capture antibody.

-

Add cell supernatants and standards to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

LPS-Induced Inflammatory Signaling Pathway

Caption: Key signaling pathways activated by LPS in RAW 264.7 macrophages.

Potential Mechanism of Action of this compound

Caption: Hypothesized inhibitory effects of this compound on inflammatory pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Investigating the Lipid-Lowering Effect of Macarangioside D in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Cellular models of lipid accumulation are crucial for the preliminary screening and mechanistic study of potential lipid-lowering agents. Macarangioside D, a megastigmane glucoside found in plants like Macaranga tanarius, has been noted for its radical-scavenging properties.[1][2] This application note provides a detailed protocol for investigating the in vitro lipid-lowering effects of this compound using an oleic acid-induced steatosis model in HepG2 human hepatoma cells. The potential mechanism of action via the AMP-activated protein kinase (AMPK) signaling pathway is also explored.

1. In Vitro Model for Hepatic Steatosis

The HepG2 cell line is a widely used model for studying liver metabolism as it retains many characteristics of human hepatocytes.[3] Steatosis, or intracellular lipid accumulation, can be reliably induced in these cells by exposing them to high concentrations of free fatty acids, such as oleic acid (OA).[4][5] This model mimics the initial stages of non-alcoholic fatty liver disease (NAFLD) and is suitable for screening compounds for lipid-lowering activity.

2. Experimental Design and Workflow

The overall workflow involves culturing HepG2 cells, inducing lipid accumulation with oleic acid, treating the cells with various concentrations of this compound, and finally, assessing the intracellular lipid content and the activation of key signaling proteins.

Experimental Protocols

Protocol 1: Cell Culture and Induction of Steatosis in HepG2 Cells

This protocol describes the culture of HepG2 cells and the induction of intracellular lipid accumulation using oleic acid.

Materials:

-

HepG2 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Oleic Acid (OA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile multi-well plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[6]

-

Seeding: Seed cells into appropriate multi-well plates at a density that will achieve 70-80% confluency at the time of treatment (e.g., 4 x 10^5 cells/well for a 6-well plate).[5]

-

OA-BSA Complex Preparation: Prepare a 10 mM OA stock solution in 0.1 M NaOH by heating at 70°C. Prepare a 10% (w/v) BSA solution in sterile water. Add the OA stock to the BSA solution dropwise while stirring to achieve a final molar ratio of 5:1 (OA:BSA) and a final OA concentration of 1 mM in serum-free DMEM. Filter-sterilize the complex.

-

Induction: When cells reach 70-80% confluency, replace the culture medium with serum-free DMEM containing the 1 mM OA-BSA complex. Incubate for 24 hours to induce steatosis.[4]

-